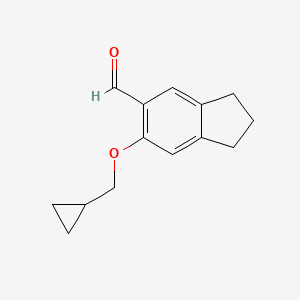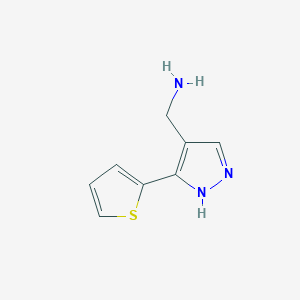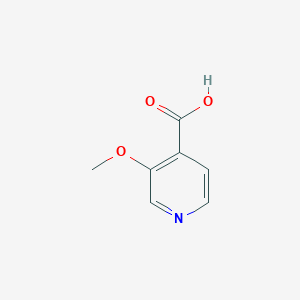
6-(Cyclopropylmethoxy)-5-indanecarbaldehyde
Vue d'ensemble
Description
6-(Cyclopropylmethoxy)-5-indanecarbaldehyde (CMI) is a synthetic organic compound that has been used in a variety of scientific research applications. CMI is a cyclic aldehyde that has a unique structure, which allows it to act as a versatile reagent in various synthetic processes. It has been used as a catalyst in organic synthesis and as a building block in the synthesis of various organic compounds. It has also been used in the synthesis of heterocyclic compounds, peptides, and polymers. CMI has a low molecular weight, making it highly soluble in a variety of solvents and easy to work with in the laboratory.
Applications De Recherche Scientifique
Alternative to Donor-Acceptor Cyclopropanes
6-(Cyclopropylmethoxy)-5-indanecarbaldehyde and related compounds have been explored as alternatives to donor-acceptor cyclopropanes (DAC) in organic synthesis. Styrylmalonates, for example, have been used as substitutes for DACs in reactions with aromatic aldehydes, leading to the efficient formation of 5,6-dihydropyran-2-one skeletons (Borisov et al., 2017).
Chelation-Controlled Nucleophilic Addition
The compound's structure lends itself to 1,4-chelation-controlled nucleophilic addition to aldehydes. This process results in high stereoselectivity, demonstrating the compound's potential in stereochemical applications in organic synthesis (Kazuta et al., 2004).
Stereoselective Synthesis of Cyclopropylboronate Esters
In the field of stereoselective synthesis, this compound related structures have been used in the formation of cyclopropyl alcohol boronate esters, trisubstituted cyclopropanols, and cyclobutanones. This demonstrates the versatility of these compounds in generating complex molecular structures with high stereoselectivity (Hussain et al., 2009).
TiX4-Mediated Prins-Type Cyclization
Cyclopropane carbaldehydes, a category that includes this compound, have been used in TiX4-mediated Prins-type cyclization. This method facilitates the construction of complex structures like hexahydrooxonines and octahydrocyclopenta[ b]pyrans (Kumar et al., 2018).
Molecular Structure and Vibrational Studies
The molecular structure and vibrational spectra of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been extensively studied. These studies provide insight into the electronic properties and potential applications in non-linear optical materials (Al-Abdullah et al., 2014).
Gold(I)-Catalyzed Intermolecular Addition
The compound and its derivatives have been involved in Gold(I)-catalyzed intermolecular addition reactions with 1,5- and 1,6-enynes. This application shows its potential in creating diverse organic compounds through catalytic processes (Amijs et al., 2008).
Propriétés
IUPAC Name |
6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-8-13-6-11-2-1-3-12(11)7-14(13)16-9-10-4-5-10/h6-8,10H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWSPXIGPMJARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)OCC3CC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)
![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1384817.png)
![N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B1384818.png)
![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)







![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)

